

Application Note: Scalable Synthesis of 3,5-Diiodo-2-methoxybenzoyl Chloride

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Compound of Interest

Compound Name: 3,5-diiodo-2-methoxybenzoic acid

CAS No.: 19094-55-4

Cat. No.: B14165722

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Executive Summary

This application note details a robust, scalable protocol for the preparation of 3,5-diiodo-2-methoxybenzoyl chloride, a critical intermediate in the synthesis of radiopaque contrast agents and functionalized benzamide ligands.^{[1][2]}

Unlike generic synthesis guides, this protocol addresses the specific steric and electronic challenges posed by the bulky iodine atoms at the 3- and 5-positions.^{[1][2]} The methodology utilizes a "Protect-Deprotect" strategy for the methylation step to ensure high regioselectivity, avoiding common yield losses associated with direct alkylation attempts.^[2]

Key Technical Advantages^{[1][2][3][4][5][6]}

- **Regiocontrol:** Uses exhaustive methylation followed by selective saponification to bypass steric hindrance at the 2-hydroxyl position.^{[1][2]}
- **Scalability:** Replaces hazardous neat Iodine Monochloride () with an in situ generation method using

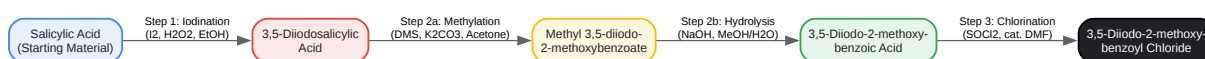
and

.[\[1\]](#)[\[2\]](#)

- Purity: Self-validating purification steps ensure removal of mono-iodinated impurities before the final chlorination.[\[1\]](#)[\[2\]](#)

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct stages to maximize yield and purity.



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Figure 1: Synthetic pathway utilizing a methylation-hydrolysis sequence to secure the methoxy ether.[\[1\]](#)[\[2\]](#)

Detailed Experimental Protocols

Stage 1: Iodination of Salicylic Acid

Objective: Synthesis of 3,5-diiodosalicylic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Mechanism: Electrophilic aromatic substitution.[\[1\]](#)[\[2\]](#) The hydroxyl group directs ortho/para, activating positions 3 and 5.

Note: While neat

is traditional, this protocol uses oxidative iodination with Hydrogen Peroxide, which is greener and easier to handle on scale.[\[1\]](#)[\[2\]](#)

Reagents:

- Salicylic Acid (1.0 eq)[\[1\]](#)[\[2\]](#)
- Iodine (
) (2.1 eq)[\[1\]](#)[\[2\]](#)

- Hydrogen Peroxide (30% aq) (2.2 eq)[1][2]
- Ethanol (Solvent)[1][2][3][4]

Protocol:

- Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve Salicylic Acid (13.8 g, 100 mmol) in Ethanol (150 mL).
- Iodine Addition: Add solid Iodine (, 53.3 g, 210 mmol) to the solution. The mixture will turn dark brown.[1][2]
- Oxidant Feed: Heat the mixture to 40°C. Dropwise add Hydrogen Peroxide (30%, 25 mL) over 60 minutes.
 - Observation: The iodine color will fade as the electrophilic iodine species is generated and consumed.[2]
- Reaction: Stir at 50–60°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC. [1][2][4][7]
- Quench & Workup:
 - Cool to room temperature.[1][2][8][5][9][10]
 - Pour the mixture into cold water (500 mL) containing Sodium Bisulfite (5 g) to quench unreacted iodine.
 - Critical Step: The product precipitates as a white/off-white solid.[1][2][11] Filter the solid.[1][2][11][5][7]
 - Wash the cake with water (3 x 100 mL) to remove acid traces.[1][2]
- Drying: Dry in a vacuum oven at 60°C.
 - Yield Target: >90%[1][2][3][5]
 - Melting Point: ~230–233°C.[2]

Stage 2: O-Methylation and Selective Hydrolysis

Objective: Conversion of the phenol to a methoxy group.[1][2] Challenge: The iodine at position 3 creates significant steric hindrance.[1][2] Direct methylation of the phenol without methylating the carboxylic acid is difficult.[2] Therefore, we form the methyl ester-ether and then selectively hydrolyze the ester.[2]

Reagents:

- 3,5-Diiodosalicylic acid (from Stage 1)[1][2][3][4]
- Dimethyl Sulfate (DMS) (2.5 eq) [CAUTION: Carcinogen][1][2]
- Potassium Carbonate (
) (anhydrous, 3.0 eq)[1][2]
- Acetone (Reagent grade)[1][2]
- Sodium Hydroxide (NaOH) (4.0 eq for hydrolysis)[1][2]

Protocol:

- Alkylation:
 - Suspend 3,5-diiodosalicylic acid (39.0 g, 100 mmol) and (41.4 g, 300 mmol) in Acetone (400 mL).
 - Add Dimethyl Sulfate (23.7 mL, 250 mmol) dropwise under reflux conditions.
 - Reflux for 6–8 hours.[1][2][5]
 - Checkpoint: TLC should show conversion to the less polar methyl ester (Methyl 3,5-diiodo-2-methoxybenzoate).[1][2]
- Hydrolysis (Saponification):
 - Evaporate acetone under reduced pressure.[1][2]

- Resuspend the residue in Methanol (100 mL) and Water (100 mL).[1][2]
- Add NaOH pellets (16 g, 400 mmol).
- Reflux for 2 hours.[1][2][11][5][12] The ester hydrolyzes rapidly; the ether linkage remains stable.[2]
- Isolation:
 - Cool to room temperature.[1][2][8][5][9][10]
 - Acidify carefully with concentrated HCl to pH 1–2.[1][2]
 - The free acid (**3,5-diiodo-2-methoxybenzoic acid**) will precipitate.[1][2]
 - Filter, wash with water, and dry.[1][2][4][11][5]
 - Recrystallization:[1][13] If necessary, recrystallize from Ethanol/Water.[1][2]

Stage 3: Acyl Chloride Formation

Objective: Activation of the carboxylic acid to the acid chloride.[2]

Reagents:

- **3,5-Diiodo-2-methoxybenzoic acid** (from Stage 2)[1][2]
- Thionyl Chloride (
) (5.0 eq)[1][2]
- Dimethylformamide (DMF) (Catalytic, 2–3 drops)[1][2]
- Toluene (for azeotropic removal)[1][2][10]

Protocol:

- Setup: Use a completely dry 3-neck flask with a reflux condenser and a drying tube (

) or

line. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize HCl/gas.^{[1][2]}

- Reaction:
 - Place the dry acid (40.4 g, 100 mmol) in the flask.
 - Add Thionyl Chloride (36 mL, ~500 mmol).
 - Add 2 drops of anhydrous DMF.^{[1][2]}
 - Heat to reflux (75–80°C).^{[1][2]}
 - Observation: Vigorous gas evolution (,) will occur initially.^{[1][2][7]} The solid will gradually dissolve.^{[1][2]}
- Completion: Reflux for 2–3 hours until gas evolution ceases and the solution is clear.
- Workup:
 - Distill off excess Thionyl Chloride under reduced pressure (rotary evaporator).
 - Azeotrope: Add anhydrous Toluene (50 mL) to the residue and evaporate again. Repeat twice. This removes trace which can degrade the product.^{[1][2]}
- Product Isolation:
 - The residue is the crude 3,5-diiodo-2-methoxybenzoyl chloride.^{[1][2]}
 - It typically solidifies upon cooling.^{[1][2]}
 - Storage: Store under inert atmosphere (

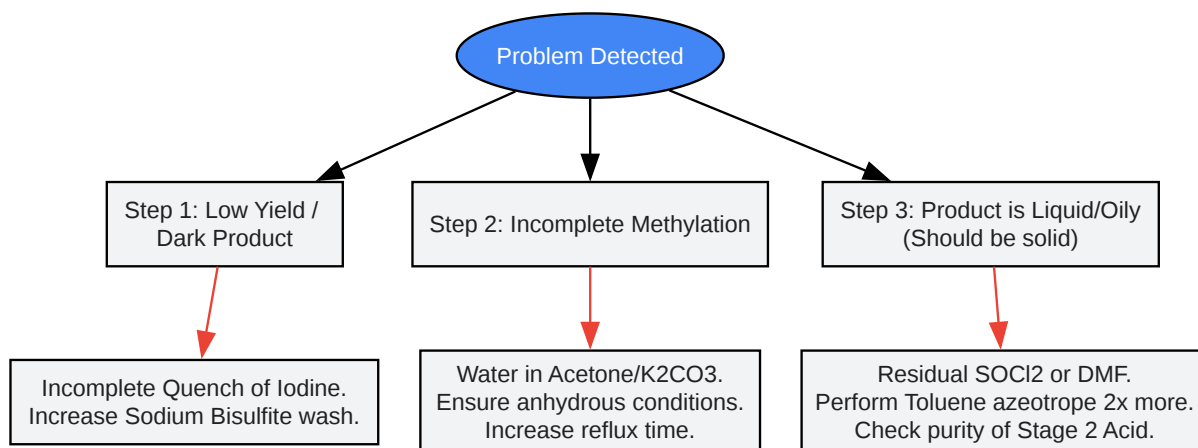
/Ar) in a desiccator. It is moisture sensitive.[1][2]

Quality Control & Troubleshooting

Analytical Specifications

Parameter	Specification	Method
Appearance	Off-white to pale yellow crystalline solid	Visual
Purity	> 98.0%	HPLC (Area %)
Identity	Consistent with structure	H-NMR / IR (C=O stretch ~1770 cm ⁻¹)
Water Content	< 0.1%	Karl Fischer (Critical for Step 3)

Troubleshooting Guide



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Figure 2: Decision tree for common synthetic deviations.

Safety & Handling (HSE)

- Iodine/Hydrogen Peroxide: Oxidizing agents.^{[1][2][7]} Reaction is exothermic.^{[1][2]} Control addition rate of

strictly to prevent thermal runaway.^{[1][2]}
- Dimethyl Sulfate (DMS): HIGHLY TOXIC / CARCINOGENIC. Use only in a high-performance fume hood.^{[1][2]} Neutralize spills immediately with concentrated ammonia or NaOH.^{[1][2]}
- Thionyl Chloride: Reacts violently with water to release HCl and

^{[1][2][7]} Ensure all glassware is oven-dried. Use a scrubber system.^{[1][2]}

References

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 - ^{[1][2]}
- Methylation Strategy (DMS/Base)
 - Iyer, S., et al. "Dimethyl Sulfate as Methylation Agent...".^{[1][2]} Journal of Chemical Education.
 - ^{[1][2]}
- Acid Chloride Formation
 - BenchChem Technical Support.^{[1][2][7]} "Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride".
 - ^{[1][2]}
- General Salicylic Acid Derivatives
 - CymitQuimica Product Data: 3,5-Diiodosalicylic acid (CAS 133-91-5).^{[1][2]}

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